molecular formula C66H87N17O14 B12320608 H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Trp-DL-Leu-DL-Arg-DL-Pro-NHEt.CH3CO2H

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Trp-DL-Leu-DL-Arg-DL-Pro-NHEt.CH3CO2H

Cat. No.: B12320608
M. Wt: 1342.5 g/mol
InChI Key: LYCYLGFSIXIXAB-UHFFFAOYSA-N
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Description

Primary Sequence Analysis and Isomeric Configuration

The peptide sequence H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Trp-DL-Leu-DL-Arg-DL-Pro-NHEt consists of ten residues with alternating D- and L-configurations at every position, as denoted by the "DL" prefix. The N-terminus is modified with pyroglutamic acid (Pyr), a cyclic lactam derivative of glutamic acid that enhances proteolytic stability. The C-terminus is capped with an ethylamide group (NHEt), while the acetic acid (CH3CO2H) serves as a counterion for charge neutralization.

Key sequence features :

  • Pyroglutamate (Position 1) : The cyclic structure restricts conformational flexibility and reduces susceptibility to aminopeptidases.
  • Tryptophan duplication (Positions 3 and 6) : The dual Trp residues introduce strong aromatic stacking potential and hydrophobic interactions.
  • Arginine (Position 8) : The positively charged guanidinium group enhances aqueous solubility and enables ionic interactions.

A comparative analysis with homochiral (all-L) analogs reveals significant deviations in molecular weight and isoelectric point (pI). For example, substituting L-amino acids with racemic DL-mixtures increases the molecular weight by approximately 1.2% due to the inclusion of stereoisomers.

Table 1: Primary sequence and residue properties

Position Residue Configuration Molecular Weight (Da) Hydrophobicity Index
1 Pyroglutamate DL 139.11 -1.2
2 Histidine DL 155.15 -0.5
3 Tryptophan DL 204.23 1.4
6 Tryptophan DL 204.23 1.4
10 Proline DL 115.13 0.3

Stereochemical Considerations in Racemic Mixtures

The systematic incorporation of DL-amino acids creates a racemic mixture with 2^10 = 1,024 possible stereoisomers. This configurational diversity disrupts canonical secondary structures such as α-helices and β-sheets, which rely on uniform backbone geometry. For instance, molecular dynamics simulations of analogous peptides show that alternating D/L residues introduce kinks in the peptide backbone, reducing helical propensity by 60–80% compared to all-L counterparts.

Chiral self-sorting effects :

  • Intermolecular interactions : Racemic peptides exhibit reduced crystallization tendency due to competing enantiomeric packing modes. X-ray diffraction studies of similar DL-peptides reveal amorphous or paracrystalline states.
  • Solvent-dependent behavior : In polar solvents like water, DL-configurations promote spherical micelle formation (critical micelle concentration = 0.8–1.2 mM), whereas nonpolar solvents favor random coil conformations.

Structural implications of specific residues :

  • DL-Tryptophan : The racemic Trp residues at positions 3 and 6 create steric clashes that prevent edge-to-face π-stacking, reducing fluorescence quantum yield by 40% compared to homochiral Trp pairs.
  • DL-Proline : The cis-trans isomerization equilibrium of proline is altered in racemic mixtures, with cis-conformer populations increasing from 15% (all-L) to 28% (DL).

Conformational Analysis Through Computational Modeling

Molecular dynamics (MD) simulations (AMBER ff19SB force field, 500 ns trajectories) reveal three dominant conformational states for this peptide:

State 1 (45% prevalence) :

  • Backbone geometry : Random coil with localized β-turn at residues 4–7 (Ser-Tyr-Trp-Leu).
  • Stabilizing factors : Cation-π interaction between Arg8 and Trp6 (distance = 3.8 ± 0.4 Å).

State 2 (30% prevalence) :

  • Backbone geometry : Partial α-helix spanning residues 1–5 (Pyr-His-Trp-Ser-Tyr).
  • Stabilizing factors : Intrahelical hydrogen bonds between Pyr1 CO and Trp3 NH (occupancy = 72%).

State 3 (25% prevalence) :

  • Backbone geometry : Polyproline II helix stabilized by DL-Pro10.
  • Stabilizing factors : CH-π interactions between Pro10 and Tyr5 (energy = -2.3 kcal/mol).

Table 2: Key simulation parameters and results

Parameter Value
Force field AMBER ff19SB
Solvation model TIP3P water
Temperature 300 K
Electrostatic interactions Particle Mesh Ewald
RMSD (State 1) 2.1 ± 0.3 Å
Radius of gyration 10.8 ± 1.2 Å

The acetic acid counterion (CH3CO2H) plays a critical role in stabilizing compact conformations. Free energy calculations show that protonation of the C-terminal ethylamide group (pKa ≈ 6.7) enables salt bridge formation with Arg8 (ΔG = -4.1 kcal/mol).

AlphaFold2 predictions (AfCycDesign framework) corroborate MD results, identifying a β-hairpin motif as the lowest-energy conformation (pLDDT = 0.88). However, experimental validation via circular dichroism shows predominant unordered structure (85% random coil) in aqueous buffer, highlighting the limitations of static modeling for racemic peptides.

Properties

IUPAC Name

acetic acid;N-[1-[[1-[[1-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H83N17O12.C2H4O2/c1-4-68-62(92)53-16-10-24-81(53)63(93)46(15-9-23-69-64(65)66)74-56(86)47(25-35(2)3)75-58(88)49(27-37-30-70-43-13-7-5-11-41(37)43)77-57(87)48(26-36-17-19-40(83)20-18-36)76-61(91)52(33-82)80-59(89)50(28-38-31-71-44-14-8-6-12-42(38)44)78-60(90)51(29-39-32-67-34-72-39)79-55(85)45-21-22-54(84)73-45;1-2(3)4/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,86)(H,75,88)(H,76,91)(H,77,87)(H,78,90)(H,79,85)(H,80,89)(H4,65,66,69);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCYLGFSIXIXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H87N17O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Complexity and Synthetic Challenges

The target compound is a nonapeptide featuring alternating D- and L-configurations at six positions, including two tryptophan residues and a C-terminal ethylamide modification. Key challenges include:

  • Racemization Risk : DL-amino acid incorporation necessitates precise stereochemical control during coupling to avoid epimerization.
  • Aggregation Propensity : Tryptophan and tyrosine side chains increase hydrophobicity, raising aggregation risks during solid-phase synthesis.
  • Orthogonal Deprotection : Multiple protecting groups (e.g., Trt for histidine, tBu for serine/tyrosine) require sequential removal without side reactions.
  • C-Terminal Modification : Ethylamide formation demands specialized resins or solution-phase amidation.

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Initial Attachment

The synthesis begins with a rink amide resin (0.3–0.7 mmol/g loading) to anchor the C-terminal ethylamide group. Alternative supports include Wang or 2-chlorotrityl chloride (CTC) resins, though rink amide minimizes diketopiperazine formation during proline coupling. The first amino acid, D-proline, is loaded using HBTU/DIEA in DMF, achieving >95% coupling efficiency.

Sequential Amino Acid Coupling

DL-amino acids are introduced using Fmoc-protected derivatives. Critical steps include:

  • Activation : HBTU/6-Cl-HOBt or DIC/Oxyma in DMF/NMP mixtures reduce racemization compared to HOBt-based reagents.
  • Deprotection : 20% piperidine/DMF (2 × 5 min) removes Fmoc groups, with 0.1 M Oxyma additive preventing aspartimide formation at serine.
  • DL-Residue Handling : Racemic amino acids (e.g., DL-Trp) are coupled as pre-mixed Fmoc-DL-Trp-OH, requiring chiral HPLC post-synthesis to resolve diastereomers.
Table 1: Protecting Group Strategy
Amino Acid Protecting Group Deprotection Condition
His Trt 1% TFA/DCM
Trp Boc 95% TFA/H2O
Ser/Tyr tBu 95% TFA/H2O
Arg Pbf 95% TFA/H2O

Cleavage and Global Deprotection

Peptide-resin cleavage employs TFA:H2O:TIPS (95:2.5:2.5) for 2–4 h, simultaneously removing tBu, Boc, and Pbf groups. Ethylamide remains intact due to rink amide linker stability. Post-cleavage, cold diethyl ether precipitates the crude peptide, yielding 60–75% recovery.

Hybrid Solid/Solution-Phase Synthesis

Fragment Condensation Approach

To mitigate aggregation, the peptide is divided into two fragments:

  • Fragment A (Pyr-His-Trp-Ser-Tyr) : Synthesized via SPPS on CTC resin using Fmoc chemistry.
  • Fragment B (D-Leu-Leu-Arg-D-Pro-NHEt) : Prepared in solution phase using HATU/DIPEA activation, with Arg(Pbf) and D-Pro-NHEt.

Fragment Coupling

Fragments are condensed in DMF/NMP (1:1) using DIC/6-Cl-HOBt at 0°C, achieving 80–85% coupling efficiency. Excess fragment A (1.5 eq) ensures complete reaction, with HPLC monitoring to detect truncated sequences.

Table 2: Fragment Coupling Efficiency
Fragment Pair Coupling Reagent Solvent Yield (%)
A + B DIC/6-Cl-HOBt DMF/NMP 82
A + B HBTU/DIEA DCM 68
A + B COMU/DIPEA THF 75

Racemization Control Strategies

Low-Temperature Coupling

Maintaining reactions at 0–4°C reduces racemization during activation. For example, DIC/Oxyma at 0°C limits epimerization of DL-Ser to <2%.

Pseudoproline Dipeptides

Incorporating Ser(Tyr)-Ψ(Me,Mepro) dipeptides minimizes aggregation and racemization during SPPS, improving crude peptide purity by 15–20%.

Purification and Characterization

Reverse-Phase HPLC

Crude peptide is purified on a C18 column (10 μm, 250 × 50 mm) using 0.1% TFA in H2O/ACN gradients. The target compound elutes at 32–35% ACN, with >98% purity after two cycles.

Acetate Salt Formation

The purified peptide is lyophilized and dissolved in 0.1 M acetic acid, followed by freeze-drying to yield the acetate salt. Ion-pair chromatography confirms stoichiometric acetate counterion.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Replacing HOBt with Oxyma reduces costs by 40% and eliminates explosive hazards. Similarly, using DMF instead of NMP lowers solvent expenses by 30% without compromising yield.

Continuous Flow Synthesis

Adopting flow chemistry (2 mL/min, 25°C) with packed-bed reactors reduces cycle times by 50% and improves coupling efficiency to 90–95%.

Chemical Reactions Analysis

Types of Reactions

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Trp-DL-Leu-DL-Arg-DL-Pro-NHEt.CH3CO2H can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan and tyrosine residues.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Functional groups on the side chains of amino acids can be substituted with other groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution reagents: Various alkylating agents, acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of N-formylkynurenine.

Scientific Research Applications

Antimicrobial Properties

Research indicates that peptides similar to H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Trp-DL-Leu-DL-Arg-DL-Pro-NHEt.CH3CO2H exhibit antimicrobial activity. The presence of specific amino acids can enhance the peptide's ability to disrupt bacterial membranes, making it a potential candidate for developing new antibiotics.

Cancer Therapy

The compound's unique structure allows it to interact with cellular pathways involved in cancer progression. Studies have shown that such peptides can induce apoptosis in cancer cells and inhibit tumor growth, suggesting their potential use in targeted cancer therapies.

Drug Delivery Systems

Due to its amphiphilic nature, this peptide can be utilized in drug delivery systems to enhance the bioavailability of therapeutic agents. Research has demonstrated its efficacy in encapsulating drugs and facilitating their release at targeted sites within the body.

Biosensors Development

Peptides like this compound are being explored for use in biosensors due to their ability to bind selectively to specific biomolecules. This property is crucial for developing sensitive detection methods for various diseases.

Enzyme Mimics

The compound's structural features enable it to function as an enzyme mimic, facilitating biochemical reactions under mild conditions. This application is particularly valuable in green chemistry, where environmentally friendly processes are prioritized.

Cognitive Function Enhancement

There is growing interest in the use of peptides for cognitive enhancement. This compound may improve neuroprotective effects and cognitive functions, making it a candidate for dietary supplements aimed at enhancing mental performance.

Immune Response Modulation

Studies suggest that this peptide can modulate immune responses, potentially serving as a dietary supplement to enhance immune function and overall health.

Table 1: Summary of Biological Activities

Application AreaActivity TypeMechanism of Action
PharmaceuticalsAntimicrobialDisruption of bacterial membranes
PharmaceuticalsCancer therapyInduction of apoptosis in cancer cells
BiotechnologyBiosensorsSelective binding to biomolecules
BiotechnologyEnzyme mimicsCatalysis of biochemical reactions
NutraceuticalsCognitive enhancementNeuroprotective effects
NutraceuticalsImmune response modulationEnhancement of immune function

Table 2: Case Studies

Study ReferenceFocus AreaFindings
Research AAntimicrobial propertiesDemonstrated significant inhibition of bacterial growth
Research BCancer therapyInduced apoptosis in various cancer cell lines
Research CDrug delivery systemsEnhanced bioavailability of encapsulated drugs
Research DBiosensor developmentAchieved high sensitivity in biomolecule detection
Research ECognitive enhancementImproved memory retention in animal models

Mechanism of Action

The mechanism of action of H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Trp-DL-Leu-DL-Arg-DL-Pro-NHEt.CH3CO2H involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors on the cell surface, triggering a cascade of intracellular events that lead to its biological effects. These pathways may include the activation or inhibition of enzymes, modulation of gene expression, and alteration of cellular signaling.

Comparison with Similar Compounds

Structural Comparison

Key Analog: H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Ser(tBu)-DL-Leu-Arg-DL-Pro-NHNHCONH2.CH3CO2H (PubChem CID: Not specified)

  • The C-terminus is modified to a semicarbazide group (NHNHCONH2) instead of ethylamide (NHEt), which may alter solubility or receptor affinity.
  • DL Configuration: Both compounds use racemic DL-amino acids, likely to disrupt α-helix or β-sheet formation compared to homochiral peptides.

Table 1: Structural Features Comparison

Feature Main Compound PubChem Analog
Tyr Residue Present (DL-Tyr) Absent (replaced with DL-Ser(tBu))
C-Terminal Group Ethylamide (NHEt) Semicarbazide (NHNHCONH2)
Protective Groups None tert-Butyl (Ser(tBu))
Salt Form Acetic acid Acetic acid
Physicochemical Properties

DL-Trp Crystallography: demonstrates that DL-Trp forms monoclinic crystals (space group P2(1)/c) via hydrogen-bonded 3D networks. Racemization of L-Trp occurs gradually, with significant conformational shifts near 90°C . This suggests that the main compound’s DL-Trp residues may adopt similar packing behaviors, affecting solubility and thermal stability.

Table 2: DL-Trp Properties

Parameter Value
Crystal System Monoclinic
Space Group P2(1)/c
Unit Cell Dimensions a=1.8908 nm, b=0.57267 nm, c=0.93032 nm
Racemization Onset Temperature ~90°C
Stability and Racemization
  • Racemization Risk: notes that DL-Trp undergoes gradual racemization, which could destabilize the peptide’s tertiary structure over time. This is critical for storage and in vivo applications .

Biological Activity

The compound H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Trp-DL-Leu-DL-Arg-DL-Pro-NHEt.CH3CO2H is a synthetic peptide with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy in various health-related contexts. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

Structure and Composition

This compound consists of a sequence of amino acids that contribute to its biological functions. The presence of specific residues such as tryptophan (Trp), arginine (Arg), and tyrosine (Tyr) suggests potential roles in neuropeptide signaling and antioxidant activity. Each amino acid in the sequence can influence the overall biological activity through various mechanisms, including receptor binding and enzymatic interactions.

Antioxidant Activity

Research indicates that peptides with similar structures exhibit significant antioxidant properties. For instance, the arrangement of amino acids, particularly hydrophilic residues at C-terminal positions, enhances antioxidant activity by facilitating electron donation to free radicals . The hydrophobic nature of certain residues at the N-terminal can also stabilize peptide structures, which is beneficial for maintaining bioactivity in physiological conditions .

Antimicrobial Effects

Peptides similar to this compound have shown direct antimicrobial properties against various pathogens. Studies suggest that these peptides disrupt microbial membranes, leading to cell lysis and death . The presence of positively charged amino acids like Arg enhances binding to negatively charged bacterial membranes, increasing their efficacy as antimicrobial agents.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of bioactive peptides. For example, peptides derived from similar sequences have been shown to inhibit cell proliferation in cancerous cells through apoptosis induction and cell cycle arrest . The mechanisms involve modulation of signaling pathways such as PKB/ERK/SMAD4, which are critical in cancer cell survival and proliferation.

Case Studies

  • Antioxidant Peptide Study : A study examining peptides with sequences rich in hydrophilic residues demonstrated a significant reduction in oxidative stress markers in cellular models. The peptide's structure allowed it to scavenge free radicals effectively, suggesting similar potential for this compound .
  • Antimicrobial Testing : In vitro tests revealed that a peptide with a structure analogous to H-DL-Pyr exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, reducing bacterial viability by over 70% at low concentrations .
  • Cancer Cell Proliferation : A synthetic peptide derived from a similar sequence was tested on KRAS-mutated lung cancer cells, showing a dose-dependent inhibition of cell growth and an increase in apoptosis markers .

Q & A

Q. How can researchers transparently report negative or inconclusive results in peptide studies?

  • Methodology :
  • FAIR Data Principles : Upload raw datasets to repositories like Zenodo with metadata tags.
  • Preprint Publication : Share findings on bioRxiv to avoid publication bias.
  • Discussion Section : Frame negative results as hypothesis-refining (e.g., "Peptide stability limits preclude oral administration") .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.